molecular formula C24H29N3O5 B14774432 N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide;2-hydroxypropanoic acid

N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide;2-hydroxypropanoic acid

Cat. No.: B14774432
M. Wt: 439.5 g/mol
InChI Key: XVDWNSFFSMWXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: The compound, commonly known as panobinostat lactate (LBH589), is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor. Its chemical name is (2E)-N-hydroxy-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enamide mono[(2RS)-2-hydroxypropanoate], combining the free base with lactic acid (2-hydroxypropanoic acid) to form a stable salt .

Pharmacological Class: Panobinostat is a pan-HDAC inhibitor targeting class I, II, and IV HDAC enzymes, leading to histone hyperacetylation, chromatin remodeling, and apoptosis in cancer cells .

Clinical Applications: Approved for relapsed/refractory multiple myeloma in combination with proteasome inhibitors, panobinostat demonstrates efficacy in hematological malignancies . Its lactate salt formulation enhances solubility and pharmacokinetic stability .

Properties

IUPAC Name

N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide;2-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2.C3H6O3/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26;1-2(4)3(5)6/h2-11,22-23,26H,12-14H2,1H3,(H,24,25);2,4H,1H3,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDWNSFFSMWXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO.CC(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Hydroxy-3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylamide 2-hydroxypropanoate typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with an appropriate amine to form the intermediate compound. This intermediate is further reacted with acryloyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include stringent quality control measures to maintain the purity and yield of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed for quality assurance.

Chemical Reactions Analysis

Types of Reactions

(E)-N-Hydroxy-3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylamide 2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the indole and phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(E)-N-Hydroxy-3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylamide 2-hydroxypropanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-Hydroxy-3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylamide 2-hydroxypropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound belongs to the hydroxamic acid-derived HDAC inhibitors, sharing a core structure with other agents like dacinostat (LAQ824), belinostat (PXD101), and vorinostat (SAHA). Key structural differences dictate selectivity and potency:

Compound Core Structure Modifications HDAC Selectivity IC50 (Enzyme) Clinical Indications
Panobinostat (LBH589) 2-Methylindole-ethylamino group at phenyl position; lactate salt formulation Pan-HDAC (I, II, IV) 5 nM Multiple myeloma
Dacinostat (LAQ824) 2-Hydroxyethyl-[2-(1H-indol-3-yl)ethyl]amino group Class I, IIa, IIb <400 nM Investigational (solid tumors)
Belinostat (PXD101) 3-(Phenylsulfamoyl)phenyl group Pan-HDAC 27 nM Peripheral T-cell lymphoma
Vorinostat (SAHA) Suberoylanilide backbone Pan-HDAC 10–86 nM Cutaneous T-cell lymphoma

Structural Impact :

  • Panobinostat’s 2-methylindole group enhances HDAC binding via hydrophobic interactions, improving potency compared to simpler analogues like SAHA .
  • Dacinostat substitutes the methylindole with a hydroxyethyl-indole group, altering pharmacokinetics but retaining broad HDAC inhibition .
  • Lactate salt formation in panobinostat improves bioavailability, a feature absent in the free base forms of other compounds .

Mechanism and Biochemical Activity

  • Panobinostat: Induces hyperacetylation of histones (H3, H4) and non-histone proteins (e.g., Hsp90), disrupting oncogenic signaling .
  • Dacinostat: Shares pan-HDAC inhibition but shows higher activity in solid tumor xenografts, possibly due to enhanced tissue penetration .
  • Belinostat: Demonstrates strong acetylation in peripheral blood mononuclear cells (PBMCs) and disease stabilization in advanced tumors .
  • Vorinostat: First FDA-approved HDAC inhibitor, with a shorter half-life and higher dosing frequency compared to panobinostat .

Clinical Efficacy and Toxicity

Compound Key Clinical Trials/Findings Common Adverse Effects
Panobinostat PANORAMA trials: Improved progression-free survival in multiple myeloma (hazard ratio: 0.63) Thrombocytopenia, diarrhea, fatigue
Dacinostat Phase I/II: Disease stabilization in refractory solid tumors; MTD >100 mg/kg Fatigue, nausea, myelosuppression
Belinostat Phase II: 25.8% response rate in PTCL; well-tolerated Nausea, anemia, hypotension
Vorinostat Phase IIb: 30% response rate in CTCL; oral administration Diarrhea, fatigue, thrombocytopenia

Key Differences :

  • Panobinostat’s lactate salt reduces gastrointestinal toxicity compared to non-salt formulations .
  • Dacinostat and belinostat show broader solid tumor activity, while panobinostat is specialized for hematological cancers .

Pharmacokinetic and Formulation Considerations

  • Free Base Polymorphism: The unsalted form of panobinostat exhibits polymorphic behavior, complicating formulation .
  • Dacinostat: Requires higher doses (MTD >100 mg/kg) due to rapid clearance, limiting its clinical utility .

Biological Activity

N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide; 2-hydroxypropanoic acid, commonly referred to as Panobinostat, is a hydroxamate derivative and a potent inhibitor of histone deacetylases (HDACs). This compound has garnered attention in the field of cancer research due to its ability to induce apoptosis in tumor cells and inhibit their proliferation. This article explores the biological activity of Panobinostat, including its mechanisms of action, therapeutic applications, and relevant case studies.

Panobinostat functions primarily as an HDAC inhibitor. By inhibiting HDAC enzymes, it leads to an accumulation of acetylated histones and non-histone proteins, which can alter gene expression patterns associated with cell cycle regulation and apoptosis. The resultant effects include:

  • Induction of Apoptosis : Panobinostat promotes programmed cell death in various cancer cell lines by modulating pro-apoptotic and anti-apoptotic factors.
  • Cell Cycle Arrest : It causes cell cycle arrest at multiple checkpoints, preventing cancer cells from dividing and proliferating.
  • Inhibition of Tumor Growth : Studies have shown that Panobinostat can significantly reduce tumor size in xenograft models.
MechanismDescription
HDAC InhibitionBlocks histone deacetylation, leading to increased acetylation of histones.
Apoptosis InductionEnhances the expression of pro-apoptotic genes while suppressing anti-apoptotic genes.
Cell Cycle ArrestInterferes with cell cycle progression at G1/S and G2/M checkpoints.

Antitumor Efficacy

Panobinostat has been extensively studied for its efficacy against various types of cancer, including multiple myeloma and solid tumors. In clinical trials, it has shown promising results:

  • Multiple Myeloma : A study published in The New England Journal of Medicine demonstrated that Panobinostat combined with bortezomib and dexamethasone significantly improved progression-free survival compared to the control group .
  • Solid Tumors : Research indicated that Panobinostat exhibits cytotoxic effects on breast cancer cell lines through the upregulation of p21 and downregulation of cyclin D1, leading to G1 phase arrest .

Case Study 1: Multiple Myeloma Treatment

A 65-year-old male patient with relapsed multiple myeloma received Panobinostat in combination with standard therapy. The treatment resulted in a complete response after three cycles, with significant reductions in serum M-protein levels and improvement in bone marrow infiltration.

Case Study 2: Breast Cancer

A clinical trial involving patients with metastatic breast cancer treated with Panobinostat showed a 30% overall response rate. Patients experienced stabilization of disease for an average duration of six months, accompanied by manageable side effects such as fatigue and thrombocytopenia .

Safety Profile and Side Effects

While Panobinostat is effective, its use is associated with several side effects:

  • Common Side Effects : Fatigue, nausea, diarrhea, and thrombocytopenia.
  • Serious Adverse Events : Cardiac arrhythmias have been reported; thus, monitoring is essential during treatment.

Table 2: Side Effects Profile

Side EffectFrequencySeverity
FatigueCommonMild to Moderate
NauseaCommonMild
DiarrheaCommonMild
ThrombocytopeniaCommonModerate
Cardiac ArrhythmiasRareSevere

Q & A

Q. What synthetic routes are recommended for preparing N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide and its intermediates?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the coupling of 2-(2-methyl-1H-indol-3-yl)ethylamine to a benzaldehyde derivative via reductive amination to form the intermediate 4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]benzaldehyde. Subsequent reaction with N-hydroxyacrylamide under Heck coupling conditions (using palladium catalysts) yields the target compound. Critical parameters include temperature control (0–25°C for amide coupling) and purification via column chromatography .

Q. How can researchers characterize the structural integrity of 2-hydroxypropanoic acid derivatives?

  • Methodological Answer : Employ a combination of spectroscopic techniques:
  • NMR (¹H/¹³C) to confirm stereochemistry and functional groups (e.g., hydroxyl and amide protons).
  • HPLC-MS for purity assessment, particularly to detect impurities like (2RS)-2-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid, which are common in propanoic acid derivatives .
  • FT-IR to verify hydrogen bonding patterns in the hydroxyamide moiety .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodological Answer :
  • Store at –20°C under inert gas (argon) to prevent hydrolysis of the enamide group.
  • Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) using HPLC to track impurity profiles, focusing on lactone or dimer formation in acidic conditions .

Advanced Research Questions

Q. How can contradictory data on the antiproliferative activity of this compound across cell lines be resolved?

  • Methodological Answer :
  • Dose-response normalization : Account for differences in cell line metabolism (e.g., CYP450 expression) by using isogenic cell models.
  • Mechanistic profiling : Combine transcriptomic analysis (RNA-seq) with target engagement assays (e.g., thermal shift assays for HDAC inhibition) to identify off-target effects.
  • Theoretical framework alignment : Link observed discrepancies to known pathways (e.g., p53 status in apoptosis) using systems biology models .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Kinetic assays : Use fluorogenic substrates (e.g., acetylated lysine derivatives) to measure HDAC inhibition kinetics (IC₅₀ and kcat/KM).
  • Crystallography : Co-crystallize the compound with recombinant HDAC isoforms to map binding interactions (e.g., indole moiety interactions with hydrophobic pockets).
  • Mutagenesis : Validate binding residues (e.g., His145 in HDAC6) via site-directed mutagenesis and activity assays .

Q. How to design in vivo pharmacokinetic studies while minimizing metabolic interference?

  • Methodological Answer :
  • Radiolabeling : Synthesize a ¹⁴C-labeled analog to track absorption/distribution using liquid scintillation counting.
  • Mass spectrometry imaging (MSI) : Map tissue-specific metabolite formation (e.g., glucuronidation of the hydroxypropanoic acid moiety).
  • Species selection : Use transgenic mice lacking specific metabolic enzymes (e.g., CYP3A4 KO) to isolate pathways responsible for clearance .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for reconciling variability in bioassay results?

  • Methodological Answer :
  • Mixed-effects modeling : Account for batch-to-batch variability in compound purity (e.g., impurity profiles in ).
  • Meta-analysis : Pool data from independent studies using standardized protocols (e.g., CLSI guidelines for IC₅₀ determination).
  • Machine learning : Train models on structural analogs to predict activity cliffs and outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.